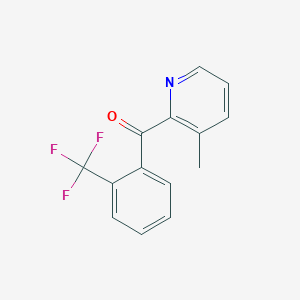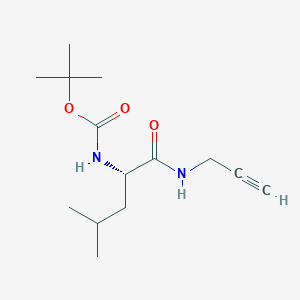![molecular formula C14H21NO2 B1463365 1-[(4-Éthoxyphényl)méthyl]pipéridin-3-ol CAS No. 414890-60-1](/img/structure/B1463365.png)
1-[(4-Éthoxyphényl)méthyl]pipéridin-3-ol
Vue d'ensemble
Description
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine, y compris le "1-[(4-Éthoxyphényl)méthyl]pipéridin-3-ol", sont utilisés de différentes manières comme agents anticancéreux . Ils ont montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses et pourraient être étudiés plus en profondeur pour des applications thérapeutiques potentielles en oncologie.
Applications antivirales
Des composés à base de pipéridine ont également été utilisés dans le développement de médicaments antiviraux . Ils pourraient potentiellement inhiber la réplication des virus, offrant une voie prometteuse pour le traitement de diverses maladies virales.
Applications antimalariennes
Le noyau pipéridine s'est avéré posséder des propriétés antimalariennes . Par conséquent, le "this compound" pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimalariens.
Applications antimicrobiennes
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens . Ils pourraient potentiellement inhiber la croissance de micro-organismes nocifs, les rendant utiles dans le traitement de diverses infections bactériennes et fongiques.
Applications analgésiques
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques . Ils pourraient potentiellement aider à gérer la douleur, offrant une option de traitement potentielle pour diverses affections douloureuses.
Applications anti-inflammatoires
Des composés à base de pipéridine ont été utilisés dans le développement de médicaments anti-inflammatoires . Ils pourraient potentiellement aider à gérer l'inflammation, offrant une option de traitement potentielle pour diverses affections inflammatoires.
Applications antipsychotiques
Les dérivés de la pipéridine ont été utilisés comme agents antipsychotiques . Ils pourraient potentiellement aider à gérer les symptômes de divers troubles psychiatriques, offrant une option de traitement potentielle pour des affections comme la schizophrénie et le trouble bipolaire.
Mécanisme D'action
Target of Action
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It is known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol can undergo dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to an accumulation of neurotransmitters and subsequent physiological effects. Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol may bind to specific receptors or proteins, altering their function and influencing cellular processes.
Cellular Effects
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of enzymes such as cholinesterase, resulting in increased levels of acetylcholine . Additionally, 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted . The effects of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol on metabolic flux and metabolite levels are important considerations in understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as P-glycoprotein, which influences its localization and accumulation in specific tissues . The distribution of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol within the body can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-[(4-Ethoxyphenyl)methyl]piperidin-3-ol is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular metabolism and energy production.
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-7-5-12(6-8-14)10-15-9-3-4-13(16)11-15/h5-8,13,16H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQYUGBOFRICA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



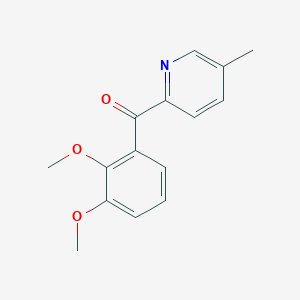
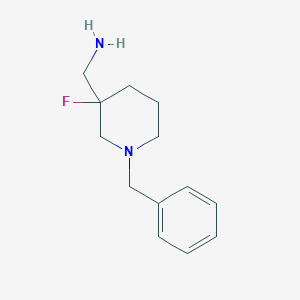
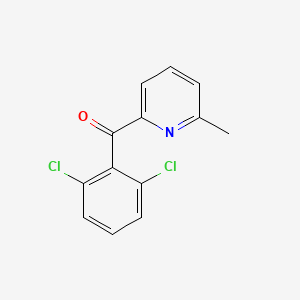
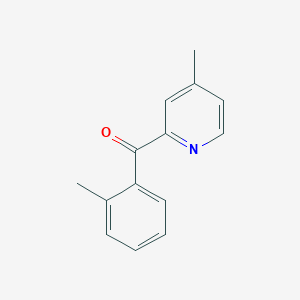
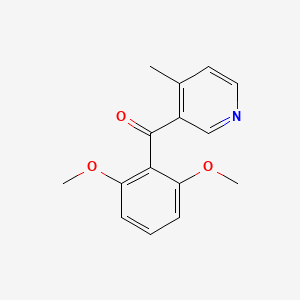
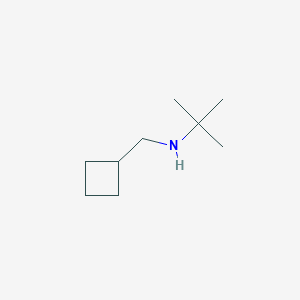
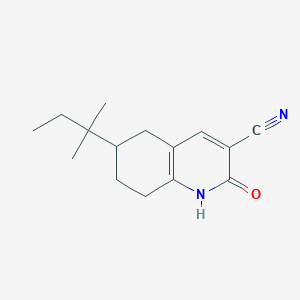
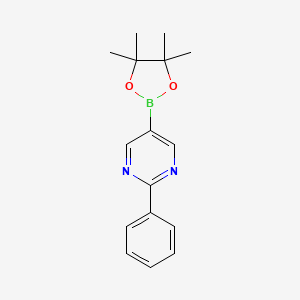
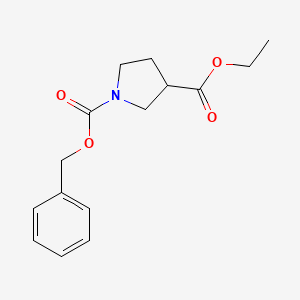
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)
